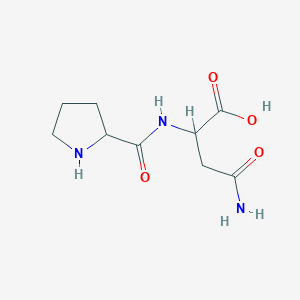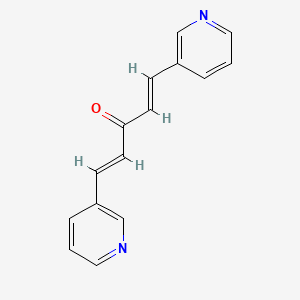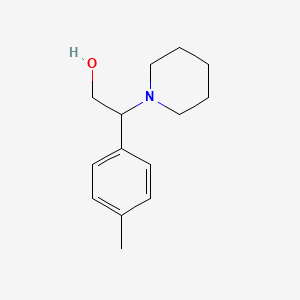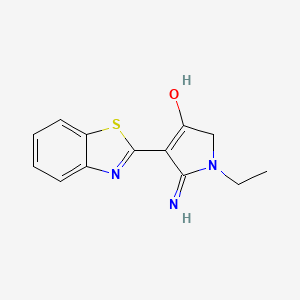
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is an organic compound characterized by its unique structure, which includes a dimethylamino group, a vinyl group, a fluorine atom, and a nitro group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-nitrobenzoic acid and dimethylamine.
Esterification: The 5-fluoro-3-nitrobenzoic acid is first esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-3-nitrobenzoate.
Vinylation: The ester is then subjected to a vinylation reaction with dimethylamine and formaldehyde under basic conditions to introduce the (dimethylamino)vinyl group. This step often requires a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the vinyl group.
科学研究应用
Chemistry
In chemistry, (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and fluorine groups can enhance the biological activity of derivatives, making them candidates for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific optical and electronic properties.
作用机制
The mechanism by which (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 2-(dimethylamino)-5-fluoro-3-nitrobenzoate: Lacks the vinyl group, affecting its potential for further chemical modifications.
Uniqueness
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is unique due to the combination of its functional groups and the (E)-configuration. This configuration can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H13FN2O4 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC 名称 |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3/b5-4+ |
InChI 键 |
TZWPXRLUBFVKML-SNAWJCMRSA-N |
手性 SMILES |
CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
规范 SMILES |
CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)

![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)



![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)


